Chrolactomycin: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces sp. 569N-3
Chrolactomycin: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces sp. 569N-3
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chrolactomycin is a novel polyketide antibiotic with promising antitumor properties, first identified from the fermentation broth of Streptomyces sp. 569N-3[1]. This technical guide provides an in-depth overview of the available scientific and patent literature concerning the discovery, isolation, and characterization of Chrolactomycin. It includes detailed experimental protocols for fermentation and purification, summaries of quantitative data, and visualizations of the experimental workflow. This document aims to serve as a comprehensive resource for researchers interested in the development and study of this potent natural product.
Discovery and Producing Organism
Chrolactomycin was discovered as a secondary metabolite produced by the actinomycete strain Streptomyces sp. 569N-3 (FERM BP-6158)[2]. Members of the genus Streptomyces are well-documented producers of a wide array of bioactive compounds, including many clinically significant antibiotics and anticancer agents[3]. The discovery of Chrolactomycin adds to the vast chemical diversity of natural products derived from these prolific microorganisms.
Fermentation of Streptomyces sp. 569N-3
The production of Chrolactomycin is achieved through submerged batch fermentation of Streptomyces sp. 569N-3. The following protocols are based on established methods for the cultivation of Streptomyces species and information disclosed in patent literature[2][4][5][6].
Inoculum Preparation
Aseptic techniques are critical for all stages of inoculum development to prevent contamination.
Protocol 1: Spore Suspension Preparation
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Culture Growth: Streak a cryopreserved stock of Streptomyces sp. 569N-3 onto an ISP-2 agar plate. Incubate at 28-30°C for 7-10 days, or until mature sporulation is observed.
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Spore Harvesting: Aseptically add 5-10 mL of sterile 20% glycerol solution to the surface of the mature culture. Gently scrape the surface with a sterile loop to dislodge the spores.
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Homogenization: Transfer the spore suspension to a sterile tube containing glass beads. Vortex vigorously for 1-2 minutes to break up spore chains and mycelial fragments.
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Filtration: Filter the suspension through a sterile cotton plug to remove larger mycelial debris.
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Quantification and Storage: Determine the spore concentration using a hemocytometer. Dilute the spore suspension to a final concentration of approximately 1 x 10⁸ spores/mL with sterile 20% glycerol. Aliquot and store at -80°C for long-term use.
Seed Culture
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Medium: Prepare a seed culture medium (e.g., ISP-2 broth). Distribute 100 mL of the medium into 500 mL baffled flasks and sterilize by autoclaving.
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Inoculation: Inoculate the sterilized medium with 1 mL of the prepared spore suspension (1 x 10⁸ spores/mL).
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Incubation: Incubate the flasks on a rotary shaker at 200-250 rpm and 28-30°C for 48-72 hours.
Production Fermentation
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Production Medium: Prepare the main fermentation medium with the following composition (per liter):
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Soluble Starch: 40 g
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Soybean Meal (SBM): 10 g
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Corn Steep Liquor (CSL): 5 g
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Dry Yeast: 5 g
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Potassium Dihydrogenphosphate: 5 g
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Zinc Sulfate Heptahydrate: 0.01 g
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Cobalt Chloride Hexahydrate: 0.001 g
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Nickel Sulfate: 0.001 g
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Magnesium Phosphate Octahydrate: 0.5 g
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Adjust pH to 7.0 before sterilization[2].
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Sterilization: Sterilize the production medium by autoclaving.
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Inoculation: Inoculate the production medium with 5% (v/v) of the seed culture.
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Fermentation Conditions: Conduct the fermentation in a suitable fermenter with controlled parameters:
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Temperature: 28°C
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Agitation: 500 rpm
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Aeration: 2.5 L/min
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Duration: 140 hours[2].
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Extraction and Isolation of Chrolactomycin
The following multi-step purification protocol is derived from patent literature and general chromatographic principles for natural product isolation[2].
Extraction
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Biomass Separation: To the 4 L fermentation culture, add a filter aid (e.g., Radiolite #600) to a final concentration of 10%. Separate the mycelial biomass from the culture filtrate by centrifugation or filtration[2].
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Mycelial Extraction: Extract the separated mycelium with 750 mL of methanol with thorough stirring. Filter to obtain the methanol extract[2].
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Combined Extract: Combine the methanol extract with the initial culture filtrate. Adjust the total volume to 4 L with water[2].
Chromatographic Purification
Protocol 2: Multi-step Chromatography for Chrolactomycin Isolation
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Diaion HP-20 Column Chromatography (Step 1):
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Column Preparation: Pack a column with 220 mL of Diaion HP-20 resin and equilibrate with water.
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Loading: Pass the 4 L combined extract through the column to adsorb the active components[2].
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Washing: Elute impurities with 700 mL of an 80% aqueous methanol solution[2].
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Elution: Elute the active components with 700 mL of methanol[2].
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Concentration: Concentrate the active fraction to dryness under reduced pressure to yield a brown oily substance[2].
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Diaion HP-20SS Column Chromatography (Step 2):
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Sample Preparation: Dissolve the oily residue from the previous step in a small amount of methanol.
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Column Preparation: Pack a column with 100 mL of Diaion HP-20SS resin and equilibrate.
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Loading: Load the dissolved sample onto the column.
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Washing: Elute impurities with 300 mL of a 60% aqueous acetonitrile solution[2].
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Elution: Elute the active components with 300 mL of a 70% aqueous acetonitrile solution[2].
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Concentration: Concentrate the active fraction to dryness under reduced pressure[2].
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Silica Gel Column Chromatography (Step 3):
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Sample Preparation: Dissolve the residue in a small amount of chloroform.
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Column Preparation: Pack a silica gel column (e.g., Wako Gel C-200) with a chloroform-methanol mixture.
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Loading and Elution: Apply the sample and develop the column with a chloroform-methanol mixture. Elute impurities with a chloroform/methanol (100:1, v/v) mixture, followed by elution of the active components[2].
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High-Performance Liquid Chromatography (HPLC) - Final Purification:
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Further purification can be achieved using reversed-phase HPLC (e.g., C18 column) with a suitable gradient of water and acetonitrile or methanol, containing an optional modifier like formic acid or trifluoroacetic acid. The specific gradient and conditions would require optimization based on the purity of the fraction from the previous step.
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Structure Elucidation and Physicochemical Properties
The structure of Chrolactomycin was determined by spectroscopic methods, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy[1].
| Property | Value |
| Molecular Formula | C₂₄H₃₂O₇ |
| Molecular Weight | 432.5 g/mol |
| Appearance | Not specified in available literature |
Table 1: Physicochemical Properties of Chrolactomycin.
Spectroscopic Data
Detailed, publicly available tables of the ¹H and ¹³C NMR chemical shifts and mass spectrometry fragmentation data for Chrolactomycin are limited. For a comprehensive structural analysis, it is recommended to acquire and analyze the following 2D NMR data: COSY, HSQC, and HMBC.
| ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Data not available in searched literature | Data not available in searched literature |
Table 2: ¹H and ¹³C NMR Data for Chrolactomycin. (Data to be populated upon experimental determination).
| m/z | Proposed Fragment |
| Data not available in searched literature | Data not available in searched literature |
Table 3: Mass Spectrometry Fragmentation Data for Chrolactomycin. (Data to be populated upon experimental determination).
Biological Activity
Chrolactomycin has been identified as a novel antitumor antibiotic[1]. However, detailed quantitative bioactivity data, such as IC₅₀ values against a panel of human cancer cell lines, are not widely available in the public domain.
| Cell Line | IC₅₀ (µM) |
| Data not available in searched literature | Data not available in searched literature |
Table 4: In Vitro Anticancer Activity of Chrolactomycin. (Data to be populated upon experimental determination).
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the production and isolation of Chrolactomycin.
Conclusion
Chrolactomycin represents a promising natural product with potential for further development as an anticancer agent. This technical guide consolidates the currently available information on its discovery, production, and purification. It is important to note that while the foundational protocols are outlined, further optimization of fermentation and purification parameters is likely to enhance the yield and purity of the final compound. The lack of detailed, publicly available quantitative bioactivity and spectroscopic data highlights an area for future research that will be critical for advancing the therapeutic potential of Chrolactomycin.
References
- 1. Chrolactomycin, a novel antitumor antibiotic produced by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.thesciencein.org [pubs.thesciencein.org]
- 3. Antibiotics produced by Streptomyces olivaceus 142. I. Characterization of the FPG mutant and conditions of production of antibiotic WR 142-FPG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
